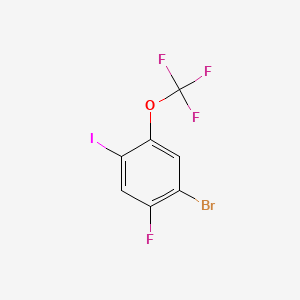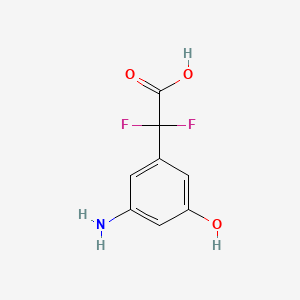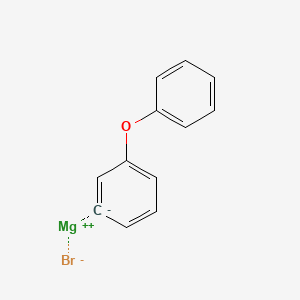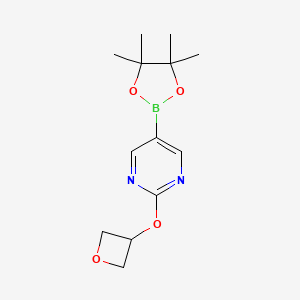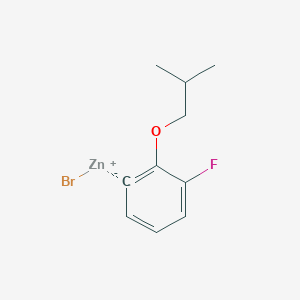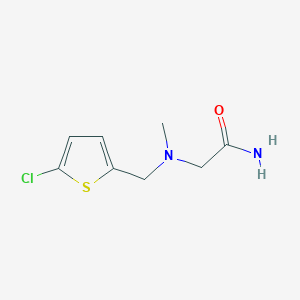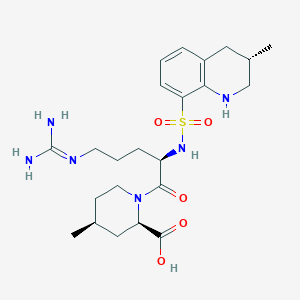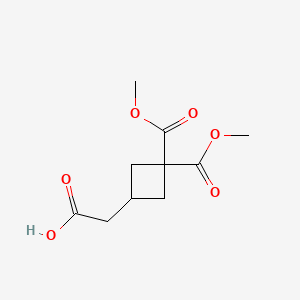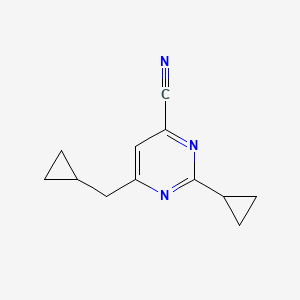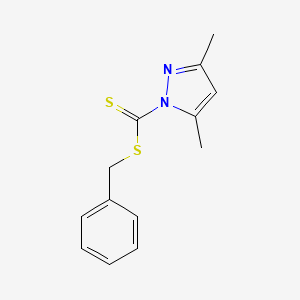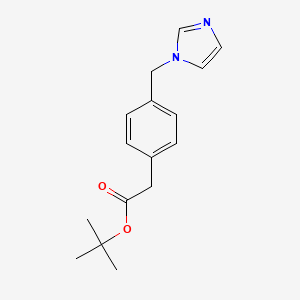
tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate is a chemical compound that features an imidazole ring, a phenyl group, and a tert-butyl ester. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate typically involves a nucleophilic substitution reaction. One common method involves the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride in a dry aprotic solvent like acetonitrile . The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The phenyl group can participate in π-π interactions, enhancing binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl imidazol-1-yl acetate: Similar structure but lacks the phenyl group.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Contains two imidazole rings and a ketone group.
Uniqueness
Tert-butyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate is unique due to its combination of an imidazole ring, a phenyl group, and a tert-butyl ester. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 2-[4-(imidazol-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)10-13-4-6-14(7-5-13)11-18-9-8-17-12-18/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
NPNKYUXBDUOVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


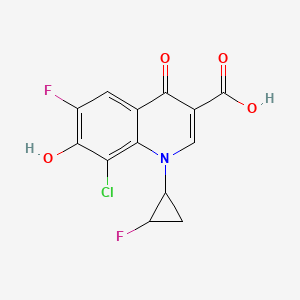
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
